ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate
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Overview
Description
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with ethyl glycinate. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate undergoes various chemical reactions, including:
Oxidation: The chromen-7-yl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, quinone derivatives, and substituted amides and esters. These products can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate involves its interaction with specific molecular targets. The chromen-7-yl group can interact with enzymes and receptors, modulating their activity. The compound can also generate reactive oxygen species upon light activation, leading to oxidative stress in target cells . These interactions and effects contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl acetic acid: A precursor in the synthesis of the target compound.
Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate: A structurally similar compound with different ester functionalities.
N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another derivative with potential biological activities.
Uniqueness
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is unique due to its specific combination of a chromen-7-yl group with an ethyl glycinate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycinate is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
This compound can be structurally represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₄H₁₅NO₅ |
Molecular Weight | 275.28 g/mol |
CAS Number | Not available |
The compound features a coumarin moiety, which is pivotal in its biological activity.
Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens:
-
Bacterial Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
-
Fungal Strains :
- Candida albicans
- Aspergillus niger
Anticancer Activity
Coumarin derivatives are recognized for their anticancer potential. Preliminary studies on related compounds have indicated that they may induce apoptosis in cancer cells through various mechanisms:
-
Mechanism of Action :
- Inhibition of cell proliferation.
- Induction of apoptosis via caspase activation.
- Disruption of mitochondrial membrane potential.
Case Studies
Several case studies have highlighted the efficacy of coumarin derivatives in clinical settings:
-
Study on Antimicrobial Efficacy :
A study published in the International Journal of Pharmacy and Biological Sciences evaluated several synthesized coumarin derivatives for their antimicrobial activity. Among them, ethyl N-{2-[4-methyl-2-(4-nitrophenyl)-2H-chromen]}glycinate showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . -
Anticancer Potential :
Research published in Molecules indicated that a similar coumarin derivative exhibited cytotoxic effects on human breast cancer cells (MCF7), with an IC50 value of 15 µM . This suggests that modifications to the coumarin structure can enhance its anticancer properties.
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetate |
InChI |
InChI=1S/C17H19NO6/c1-4-22-16(20)9-18-17(21)11(3)23-12-5-6-13-10(2)7-15(19)24-14(13)8-12/h5-8,11H,4,9H2,1-3H3,(H,18,21) |
InChI Key |
HBWJYJUHNFOQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
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